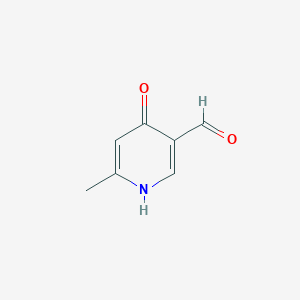
2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose is an intermediate in the synthesis and research of advanced antiviral and antifungal therapies . It plays a significant role in the study of combating against rhinoviruses, influenzas, herpetic ailments, and fungal infestations comprising pathogens of Candida extraction .
Synthesis Analysis
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, obtained from 2-acetamido-2-deoxy-D-glucose, was converted into benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside. A double inversion of configuration at C-4 in this compound, with the introduction of an amino-group via the corresponding azide followed by N-acetylation and removal of the benzyl groups, gave 2,4-diacetamido-2,4,6-trideoxy-D-glucose .Molecular Structure Analysis
The empirical formula of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose is C15H19NO6 . Its molecular weight is 309.31 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose include its empirical formula (C15H19NO6), molecular weight (309.31), and its storage temperature (refrigerated) .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiviral and Antifungal Therapies
“2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose” is an intermediate in the synthesis and research of crafting avant-garde antiviral and antifungal therapies . Its significance magnifies in the study of combating against rhinoviruses, influenzas, herpetic ailments, and fungal infestations comprising pathogens of Candida extraction .
Glycosaminoglycan and Protein Synthesis
This compound has been evaluated for its effects on the incorporation of D - [ 3 H]glucosamine, [ 35 S]sulfate, and L - [ 14 C]leucine into cellular glycoconjugates . It exhibits a concentration-dependent reduction of D - [ 3 H]glucosamine, but not of [ 35 S]sulfate incorporation into isolated glycosaminoglycans (GAGs), without affecting L - [ 14 C]leucine incorporation into total protein synthesis .
Inhibition of Cellular GAG Synthesis
A 1-deoxy-GlcNAc analog of the compound also exhibited a reduction in both D -[3H]glucosamine and [35S]sulfate incorporation into isolated GAGs by 19 and 57%, of the control cells, respectively, at 1.0 mM without affecting total protein synthesis .
Synthesis of Variant GlcNAc-containing Oligosaccharides
The title donor, ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside, is shown to be an excellent glycosyl donor giving immediate and efficient access to variant GlcNAc-containing oligosaccharides .
Inhibitory Effect on D - [ 3 H]glucosamine Incorporation
The compound exhibits an inhibitory effect on D - [ 3 H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D - [ 3 H]glucosamine and by competing for the same metabolic pathways .
Inhibition of Total Protein Synthesis
In the case of the corresponding series of 4-deoxy-GlcNAc analogs, compound 8 at 1.0 mM exhibited the greatest reduction of D - [ 3 H]glucosamine and [ 35 S]sulfate incorporation into isolated GAGs, namely to ∼7% of controls, and a moderate inhibition of total protein synthesis, namely to 60% of controls .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13-,14?,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDAEIOQFFRMF-SNNRFPGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose | |
CAS RN |
29776-43-0 |
Source


|
| Record name | 2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)


![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)
